

Torkinib PP242 structure activity relationship

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Compound Focus: Torkinib

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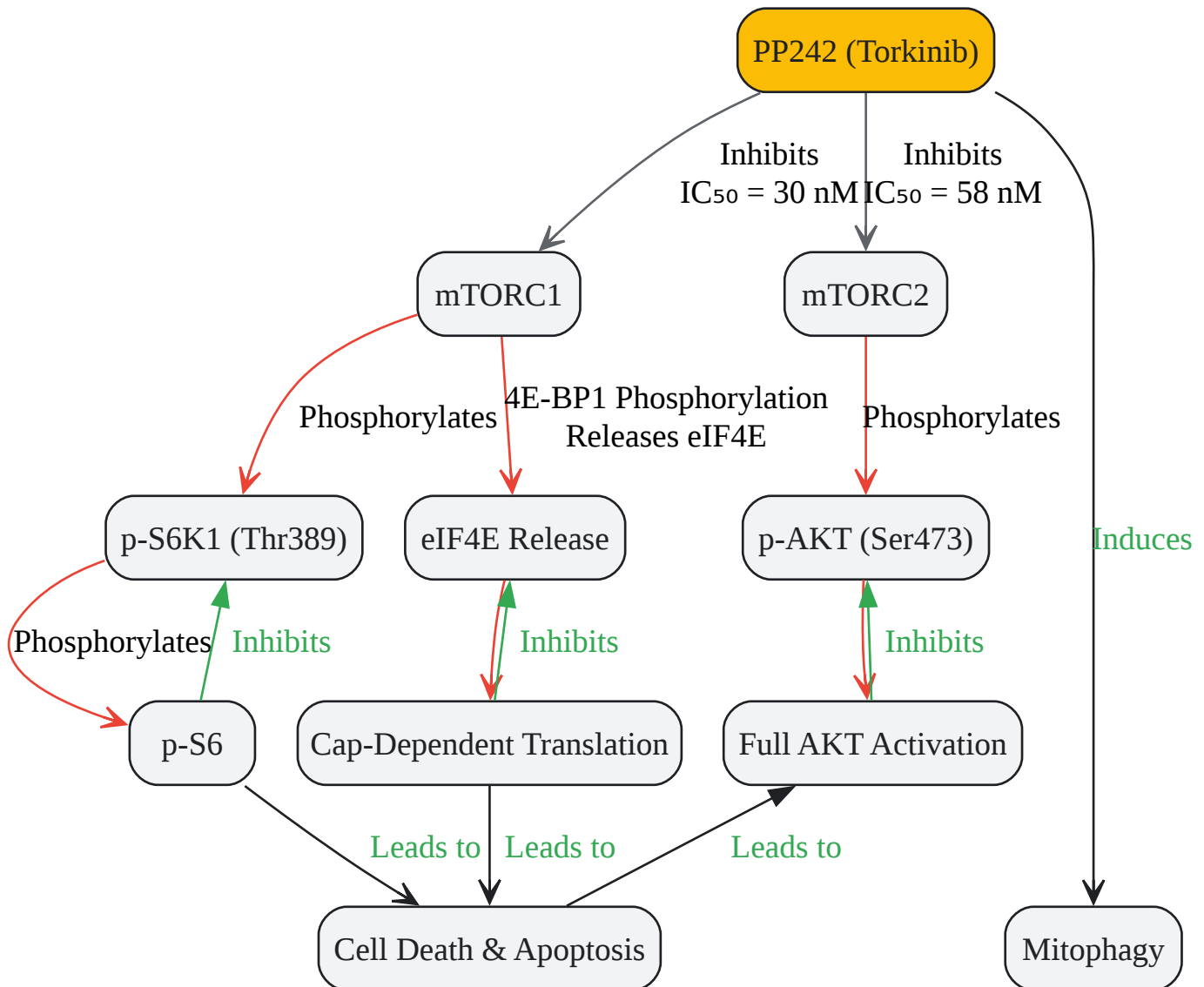
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Structural Insights and Mechanism of Action

Torkinib is a pyrazolopyrimidine-based compound that acts as an ATP-competitive inhibitor, binding directly to the kinase domain of mTOR [1] [2]. Its high selectivity stems from specific molecular interactions with key residues in the ATP-binding pocket.

- **Core Scaffold:** The pyrazolopyrimidine moiety serves as the core structure, mimicking the purine ring of ATP and forming critical hydrogen bonds with the backbone residues **Asp2195** and **Gly2238** in the mTOR kinase domain [3].
- **Hydrophobic Interactions:** The structure includes hydrophobic elements that engage in **π -alkyl interactions** with the **Ile2356** residue, contributing to binding affinity and specificity [3].
- **Selectivity:** The specific orientation and features of PP242 allow it to inhibit mTOR with an IC₅₀ of 8 nM, while showing remarkable selectivity over other PI3K family members and most protein kinases [4] [2]. It inhibits other PI3K isoforms (like p110 $\alpha/\beta/\gamma$) only at concentrations 100 to 250-fold higher than its IC₅₀ for mTOR [4] [5].

The diagram below illustrates how PP242 achieves its dual inhibition of mTORC1 and mTORC2, leading to distinct downstream effects.



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PP242 inhibits mTORC1/2, blocking protein translation and Akt activation, inducing cell death.

Quantitative Inhibition Profile

The table below summarizes the potency (IC₅₀ values) of **Torkinib** against mTOR and a selection of other kinases.

Target Kinase	IC50 Value	Selectivity vs. mTOR
mTOR	8 nM [4] [5]	-
mTORC1	30 nM [5]	-
mTORC2	58 nM [5]	-
PI3K p110 δ	100 nM [5] [6]	~12-fold
DNA-PK	410 nM [5] [6]	~51-fold
PDGFR	410 nM [6]	~51-fold
PI3K p110 γ	1.3 μ M [5]	~162-fold
PI3K p110 α	2 μ M [5]	~250-fold
PI3K p110 β	2.2 μ M [5]	~275-fold
VEGFR2	1.5 μ M [5]	~187-fold

Key Biological Effects and Experimental Data

Torkinib demonstrates potent anti-proliferative and cytotoxic activity across a wide range of cancer cell lines.

Cell Line / Model	Assay / Effect	Key Finding / Concentration
ERas Transformed Cells	Proliferation Inhibition	Complete suppression at 1.5 μ M for 48h [7]
Various Cancer Cell Lines	Cell Viability (IC50)	Ranged from 0.09 μ M (SW48) to 7.8 μ M (SW620) [4]
MG63, U2OS, Saos-2	Apoptosis Assay	Induced apoptosis at 100 nM for 36h [4]
MEFs (Primary Cells)	Proliferation Inhibition	More potent inhibition than rapamycin [1] [2]

Cell Line / Model	Assay / Effect	Key Finding / Concentration
p190-transformed BM Cells	In Vivo Leukemia Model	Delayed leukemia onset at ~60 mg/kg/day (oral) [6]

Detailed Experimental Protocols

To help you replicate key findings, here are standardized protocols for assessing PP242 activity.

In Vitro mTOR Kinase Assay [6]

This protocol measures the direct inhibition of mTOR kinase activity by PP242.

- **Recombinant Protein:** Use recombinant mTOR enzyme.
- **Reaction Buffer:** 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween, 10 μM ATP (with γ-³²P-ATP for detection), and 3 μg/mL BSA.
- **Substrate:** Rat recombinant PHAS-1/4EBP1 at 2 mg/mL.
- **Inhibitor Incubation:** Incubate mTOR with PP242 at 2-fold serial dilutions (e.g., from 50 μM to 0.001 μM).
- **Reaction Termination:** Spot the reaction mixture onto nitrocellulose membranes.
- **Detection:** Wash membranes with 1 M NaCl/1% phosphoric acid, dry, and quantify transferred radioactivity by phosphorimaging.
- **Data Analysis:** Calculate IC₅₀ values by fitting data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay [6]

This protocol evaluates the anti-proliferative effect of PP242 on cells.

- **Cell Lines:** Mouse Embryonic Fibroblasts (MEFs) or other cancer cell lines.
- **Cell Plating:** Seed cells in 96-well plates.
- **Compound Treatment:** Treat cells with a concentration gradient of PP242 (dissolved in DMSO) for 72 hours.
- **Viability Measurement:** Add 10 μL of 440 μM resazurin sodium salt to each well. After 18 hours, measure fluorescence intensity (Excitation: 530 nm, Emission: 590 nm).
- **Data Analysis:** Calculate the percentage of proliferation inhibition relative to DMSO-treated controls.

Conclusion for Research Applications

Torkinib (PP242) serves as a critical tool compound in biomedical research due to its clear structure-activity relationship, high selectivity as an mTOR kinase domain inhibitor, and well-characterized functional effects.

- **Key Research Applications:** Studying mTORC1 and mTORC2 signaling; investigating rapamycin-resistant mTOR functions; modeling selective autophagy (mitophagy) and its role in cell death; and evaluating potential anti-cancer agents in vitro and in vivo [7] [1] [2].
- **Comparison with Rapamycin:** Unlike the allosteric inhibitor rapamycin, PP242's ATP-competitive mechanism provides more complete inhibition of mTORC1 (e.g., on 4E-BP1 phosphorylation) and additional inhibition of mTORC2, leading to more robust suppression of cell proliferation and induction of cell death [7] [1].

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